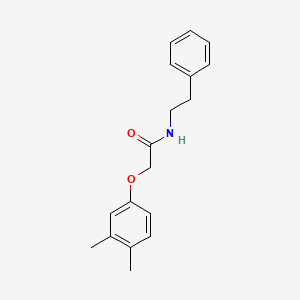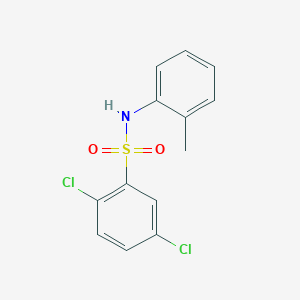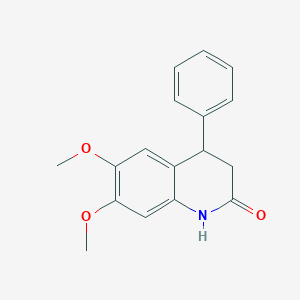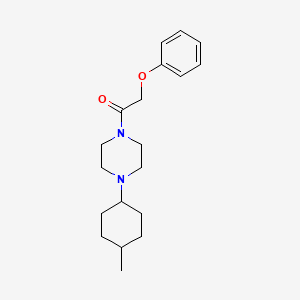![molecular formula C25H27N3O4 B5515779 N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}cyclohexanecarboxamide](/img/structure/B5515779.png)
N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , due to its complex structure, plays a significant role in the synthesis and study of various chemical and physical properties. Its intricate design allows for the exploration of its synthesis, molecular structure, chemical reactions, and properties, providing valuable insights into its potential applications and functionalities in various fields.
Synthesis Analysis
The synthesis of related cyclohexane derivatives involves various steps, including nucleophilic substitution reactions and catalytic reduction processes. For instance, the synthesis of polyamides from ether diamine monomers containing the cyclohexane structure demonstrates the compound's foundational role in developing new materials with desirable properties (Yang et al., 1999).
Molecular Structure Analysis
The molecular structure of cyclohexanecarboxamide derivatives, including crystallography and spectroscopy analyses, provides insight into the compound's conformation and stability. The characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives highlights the cyclohexane ring's chair conformation and the molecular conformation stabilized by intramolecular hydrogen bonds (Özer et al., 2009).
Chemical Reactions and Properties
Cyclohexadienes derived from O-aroyl-N-acetyl-N-(2,6-dimethylphenyl)hydroxylamines exhibit reactions in aqueous solutions leading to various substituted products. These reactions demonstrate the compound's reactivity and potential for creating new chemical entities (Fishbein & McCLELLAND, 1995).
Physical Properties Analysis
Polyamides synthesized from the compound exhibit inherent viscosities and good solubility in polar organic solvents. Their glass transition temperatures and thermal stability are indicative of the material's physical robustness and potential for industrial applications (Yang et al., 1999).
Chemical Properties Analysis
The compound's derivatives, such as N-acetyl-N'-methylamide derivatives, have been explored for their conformational preferences and stability, contributing to the understanding of its chemical properties and interactions with other molecules. Ab initio HF and DFT methods have been utilized to investigate these derivatives, providing a theoretical basis for their structural and chemical behaviors (Casanovas et al., 2003).
Applications De Recherche Scientifique
Synthesis and Polymer Applications
Polyamide Synthesis : Research on the synthesis of polyamides incorporating uracil and adenine highlights the potential for creating polymers with specific side groups for targeted applications, possibly including those related to the compound of interest (Hattori & Kinoshita, 1979). These polyamides with molecular weights ranging from 1000 to 5000 demonstrate the versatility in polymer design.
Aromatic Polyamides : The development of aromatic polyamides containing the cyclohexane structure suggests applications in high-performance materials due to their good solubility, thermal stability, and mechanical properties (Hsiao et al., 1999). These characteristics are crucial for applications in advanced electronics, coatings, and films.
Medicinal Chemistry and Pharmacology
Anticonvulsant Activity : The discovery of compounds with significant anticonvulsant activity, such as 4-amino-N-(2,6-dimethylphenyl)-benzamide, provides a foundation for the development of new therapeutic agents (Robertson et al., 1987). This research demonstrates the importance of structural modifications to enhance bioavailability and therapeutic efficacy.
Antimicrobial Activity : Studies on novel sulfonamide derivatives, including those with 4,4-dimethyl-2,6-dioxocyclohexylidene structures, show promising antimicrobial activity against a range of pathogens (Ghorab et al., 2017). These findings underscore the potential for designing new antimicrobial agents to combat resistant bacterial and fungal infections.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-1-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-16-9-8-10-17(2)21(16)26-24(32)25(13-6-3-7-14-25)27-20(29)15-28-22(30)18-11-4-5-12-19(18)23(28)31/h4-5,8-12H,3,6-7,13-15H2,1-2H3,(H,26,32)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVGWTXJBAHFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5515730.png)
![2-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5515732.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5515733.png)
![3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5515736.png)
![3-isobutyl-5-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5515741.png)

![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5515751.png)

![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5515765.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5515771.png)

![2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5515790.png)